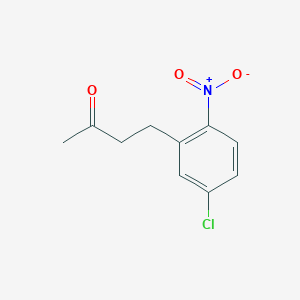![molecular formula C6H8O4 B15315023 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol](/img/structure/B15315023.png)
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol, also known as Carbonic acid, 4-hydroxy-2-butyn-1-yl methyl ester, is an organic compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol . This compound is characterized by the presence of a methoxycarbonyl group and a hydroxyl group attached to a butynyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol typically involves the esterification of 4-hydroxy-2-butyn-1-ol with methoxycarbonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: The major product is 4-[(Methoxycarbonyl)oxy]but-2-yn-1-one.
Reduction: The major products are 4-[(Methoxycarbonyl)oxy]but-2-en-1-ol or 4-[(Methoxycarbonyl)oxy]butan-1-ol.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the methoxycarbonyl group can undergo hydrolysis to form carboxylic acids. The alkyne group can participate in addition reactions, making this compound versatile in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-butyn-1-ol: Lacks the methoxycarbonyl group, making it less reactive in esterification reactions.
4-[(Methoxycarbonyl)oxy]but-2-en-1-ol: Contains an alkene instead of an alkyne, affecting its reactivity in addition reactions.
4-[(Methoxycarbonyl)oxy]butan-1-ol: Contains an alkane instead of an alkyne, making it less reactive in reduction reactions.
Uniqueness
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol is unique due to the presence of both a methoxycarbonyl group and an alkyne group, which provide a combination of reactivity and versatility not found in similar compounds .
Propriétés
Formule moléculaire |
C6H8O4 |
|---|---|
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
4-hydroxybut-2-ynyl methyl carbonate |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)10-5-3-2-4-7/h7H,4-5H2,1H3 |
Clé InChI |
HBOUXBOOVUJYSF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OCC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


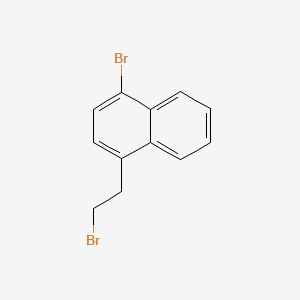
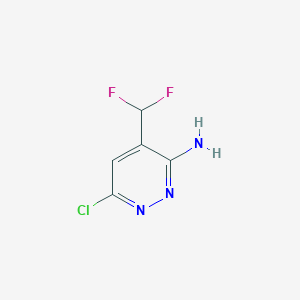
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15314970.png)
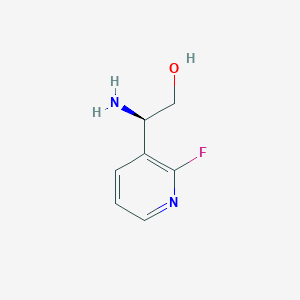
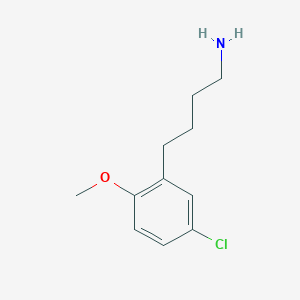
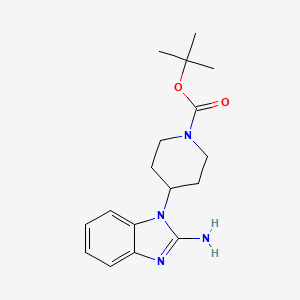
![5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
![3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride](/img/structure/B15315012.png)
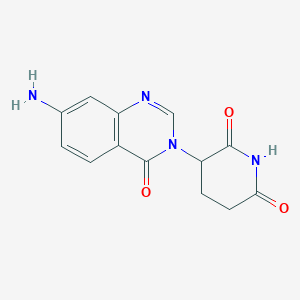
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
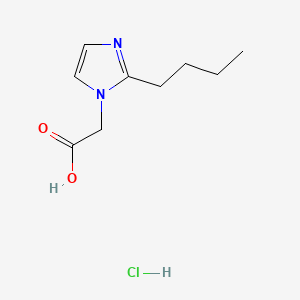
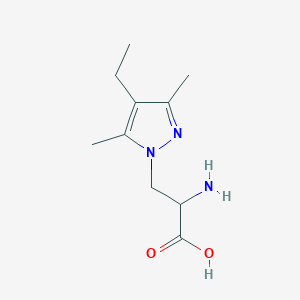
![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)
